4-Phenyl-5-isoxazolemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-isoxazolemethanol is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them a significant focus in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Phenyl-5-isoxazolemethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with a β-diketone or its synthetic equivalent under microwave conditions at 90°C for 30 minutes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
4-Phenyl-5-isoxazolemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-isoxazolemethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent. Its diverse biological activities make it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of 4-Phenyl-5-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-5-isoxazolemethanol can be compared with other isoxazole derivatives, such as 4-Phenyl-5-(4-piperidyl)-3-isoxazolol. While both compounds share a similar core structure, their biological activities and therapeutic potentials can vary significantly based on the substituents attached to the isoxazole ring .
Eigenschaften
Molekularformel |
C10H9NO2 |
---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(4-phenyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-10-9(6-11-13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 |
InChI-Schlüssel |
QCSOQESZERETGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.